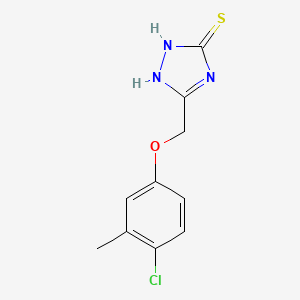

5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

5-(4-Chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3 and a 4-chloro-3-methylphenoxymethyl moiety at position 3.

Properties

IUPAC Name |

5-[(4-chloro-3-methylphenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3OS/c1-6-4-7(2-3-8(6)11)15-5-9-12-10(16)14-13-9/h2-4H,5H2,1H3,(H2,12,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPSXCCOTPSYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=NC(=S)NN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

S-Alkylation of Triazole-Thiol Precursors

The most widely reported method involves the S-alkylation of 4H-1,2,4-triazole-3-thiol derivatives with 4-chloro-3-methylphenoxymethyl halides. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the phenoxymethyl halide.

Representative Procedure

-

Preparation of Sodium Thiolate :

-

4H-1,2,4-triazole-3-thiol (1.0 equiv) is deprotonated using NaH (1.2 equiv) in anhydrous DMF at 0–5°C.

-

-

Alkylation Step :

-

4-Chloro-3-methylphenoxymethyl chloride (1.1 equiv) is added dropwise.

-

The mixture is stirred at 80–90°C for 8–12 hours under nitrogen.

-

-

Workup :

-

Quenched with ice-water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).

-

Key Data

Cyclocondensation Approach

An alternative route involves cyclocondensation of thiocarbohydrazide with substituted phenoxyacetic acid derivatives.

Reaction Scheme

-

Formation of Hydrazide Intermediate :

-

Thiocarbohydrazide reacts with 4-chloro-3-methylphenoxyacetyl chloride in THF.

-

-

Cyclization :

-

Heated under reflux in acidic medium (HCl/EtOH) to form the triazole ring.

-

Key Data

Reaction Optimization Strategies

Solvent and Base Selection

Optimal conditions for S-alkylation were determined through systematic screening:

Table 2: Solvent and Base Impact on Yield

| Solvent | Base | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | K₂CO₃ | 75 | 98.2 |

| DMSO | NaH | 68 | 97.5 |

| THF | Et₃N | 61 | 95.8 |

Dimethylformamide (DMF) with potassium carbonate provided superior yields due to improved solubility of intermediates.

Temperature and Catalysis

-

Temperature : Reactions below 70°C resulted in incomplete conversion (<50% yield).

-

Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increased yields by 12–15% in biphasic systems.

Analytical Characterization

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d₆) :

IR (KBr) :

Purity Assessment

HPLC Conditions :

Troubleshooting Common Synthetic Challenges

Byproduct Formation

Low Crystallinity

-

Issue : Amorphous solids complicating purification.

-

Solution : Sequential solvent recrystallization (hexane → ethanol).

Scalability and Industrial Considerations

Pilot-Scale Synthesis

-

Cost Drivers :

Emerging Methodologies

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the phenyl group.

Substitution: The chlorine atom in the phenyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of suitable catalysts and solvents.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified triazole derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways: It can modulate signaling pathways, inhibit enzyme activity, or disrupt cellular functions, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of triazole-thiol derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Analysis of Triazole-Thiol Derivatives

Key Structural-Activity Insights :

Substituent Position and Bioactivity: Chlorophenyl vs. Phenoxymethyl: The 4-chlorophenoxymethyl group in corrosion inhibitors (e.g., ) enhances adsorption on metal surfaces due to polarizable Cl and ether oxygen atoms. In contrast, Yucasin’s 4-chlorophenyl group directly interacts with YUC enzyme active sites . Methoxy Groups: Methoxy substituents improve solubility and bioavailability. The 4-methoxyphenyl variant in antifungal compounds outperforms ortho/meta isomers due to optimal electronic effects.

Thiol Reactivity :

- The triazole-thiol (-SH) group enables metal coordination (e.g., in corrosion inhibitors ) and nucleophilic substitution (e.g., S-alkylation in antifungal derivatives ).

Steric and Electronic Effects: The 3-methyl group in the target compound may hinder enzymatic degradation or improve membrane permeability compared to non-methylated analogs.

Contradictions and Limitations :

- Efficiency vs. Substituent Size : Bulky substituents (e.g., trifluoromethylbenzyl in ) may reduce corrosion inhibition efficiency despite increased hydrophobicity.

- Biological Selectivity : Yucasin’s specificity for YUC enzymes contrasts with broad-spectrum antimicrobial triazole-thiols , highlighting the need for tailored substituent design.

Biological Activity

5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C11H12ClN3OS and a molecular weight of 239.75 g/mol. Its structure features a triazole ring which is known for its pharmacological significance. The presence of the chloromethyl and phenoxy groups contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that 5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol displays potent activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Concentration (%) | Inhibition Zone (mm) | Bacterial Species |

|---|---|---|---|

| 5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol | 1 | 14 | Staphylococcus aureus |

| 5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol | 1 | 12 | Escherichia coli |

| Control Antibiotic | 1 | 16 | Candida albicans |

The compound exhibited inhibition zones comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer properties of this triazole derivative have also been explored extensively. Various studies have reported its cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxicity of several triazole derivatives, including 5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, it was found to be particularly effective against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound's selectivity towards cancer cells was assessed using the MTT assay.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol | IGR39 (Melanoma) | 15 |

| 5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol | MDA-MB-231 (Breast Cancer) | 20 |

| Control Drug (e.g., Doxorubicin) | IGR39 | 10 |

The results indicated that the compound exhibits promising anticancer activity with IC50 values suggesting effective concentration ranges for therapeutic applications .

The mechanism by which 5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol exerts its biological effects is believed to involve multiple pathways:

- Inhibition of Enzymatic Activity : The triazole moiety can interact with enzymes involved in DNA synthesis and repair.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some studies suggest that triazoles possess antioxidant properties that can protect normal cells while targeting cancerous ones .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of triazole-thiol derivatives typically involves alkylation or cyclization reactions. For example, alkylation of triazole precursors with phenacyl bromides (e.g., 4-bromophenacyl bromide) under reflux conditions in polar aprotic solvents (DMF or ethanol) has been effective . Optimization requires systematic variation of catalysts (e.g., sodium hydroxide), temperature (70–80°C), and reaction duration (1–24 hours), monitored via TLC. Intermediate purification through recrystallization (e.g., using ethanol/water mixtures) ensures product integrity . Characterization via elemental analysis, ¹H-NMR, and LC-MS is critical for verifying structural fidelity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Spectroscopy : ¹H-NMR is essential for confirming substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm). IR spectroscopy identifies functional groups (e.g., S-H stretches at ~2500 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

- Chromatography : LC-MS with reverse-phase columns (C18) and gradient elution (water/acetonitrile with 0.1% formic acid) resolves impurities and confirms molecular ions .

- Data Resolution : Conflicting data (e.g., unexpected peaks in NMR) should be addressed via high-resolution mass spectrometry (HR-MS) and 2D NMR (COSY, HSQC) to rule out tautomerism or isomerism .

Q. What are the best practices for determining physicochemical properties such as solubility and stability under various conditions?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in solvents (water, DMSO, ethanol) at 25°C, quantified via UV-Vis spectroscopy at λ_max .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acid/base stability can be tested in 0.1M HCl/NaOH at 37°C for 24 hours .

Advanced Research Questions

Q. How can computational approaches like molecular docking and ADME analysis predict biological activity, and what validation experiments are required?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock Vina) to model interactions with target proteins (e.g., fungal CYP51 or bacterial dihydrofolate reductase). Prioritize compounds with binding energies ≤ -8 kcal/mol and hydrogen bonds to catalytic residues .

- ADME Prediction : Tools like SwissADME predict bioavailability (Lipinski’s Rule of Five) and blood-brain barrier permeability. Validate with in vitro assays:

- Caco-2 cells for intestinal absorption.

- Microsomal stability tests (human liver microsomes) for metabolic liability .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) to guide derivative synthesis?

- Methodological Answer :

- Electron-Donating/Withdrawing Groups : Introduce substituents (e.g., -OCH₃, -Cl) at the phenyl ring to modulate electron density. Compare activity against control strains (e.g., Candida albicans for antifungal SAR) .

- Side Chain Modifications : Replace the phenoxymethyl group with heterocycles (thiophene, pyridine) to assess steric and electronic effects. Use Hammett constants (σ) to correlate substituent effects with logP and IC₅₀ values .

Q. How should researchers address discrepancies in biological activity data across different studies?

- Methodological Answer :

- Standardize Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution for MIC determination). Include positive controls (fluconazole for fungi, ciprofloxacin for bacteria) .

- Data Normalization : Account for variations in inoculum size, incubation time, and solvent effects (DMSO ≤1% v/v). Replicate experiments across independent labs to confirm trends .

Q. What methodologies are effective in studying metabolic pathways and degradation products?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and NADPH. Analyze metabolites via UPLC-QTOF-MS/MS, focusing on Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) products .

- Degradation Studies : Use forced degradation (heat, light, oxidation) followed by LC-UV/HR-MS to identify degradation pathways. Quantify major degradants and assess toxicity (e.g., Ames test for mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.